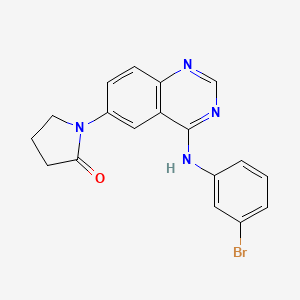![molecular formula C9H10F2O2 B13085407 3-(2,2-Difluoroacetyl)bicyclo[4.1.0]heptan-2-one CAS No. 1956335-29-7](/img/structure/B13085407.png)
3-(2,2-Difluoroacetyl)bicyclo[4.1.0]heptan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,2-Difluoroacetyl)bicyclo[410]heptan-2-one is a bicyclic compound characterized by the presence of a difluoroacetyl group attached to a bicyclo[410]heptan-2-one structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-Difluoroacetyl)bicyclo[4.1.0]heptan-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of bicyclo[4.1.0]heptan-2-one.
Introduction of Difluoroacetyl Group: The difluoroacetyl group is introduced through a reaction with difluoroacetic anhydride or difluoroacetyl chloride under controlled conditions.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to facilitate the acylation process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2,2-Difluoroacetyl)bicyclo[4.1.0]heptan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the difluoroacetyl group to a difluoromethyl group.
Substitution: Nucleophilic substitution reactions can replace the difluoroacetyl group with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Grignard reagents, organolithium compounds.
Major Products Formed
Oxidation: Formation of difluorocarboxylic acids.
Reduction: Formation of difluoromethyl derivatives.
Substitution: Formation of various substituted bicyclo[4.1.0]heptan-2-one derivatives.
Applications De Recherche Scientifique
3-(2,2-Difluoroacetyl)bicyclo[4.1.0]heptan-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-(2,2-Difluoroacetyl)bicyclo[4.1.0]heptan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The bicyclic structure provides rigidity and specificity in binding interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(2,2-Difluoroacetyl)bicyclo[3.1.0]hexan-2-one
- 3-(2,2-Difluoroacetyl)bicyclo[5.1.0]octan-2-one
Uniqueness
3-(2,2-Difluoroacetyl)bicyclo[4.1.0]heptan-2-one is unique due to its specific bicyclic structure and the presence of the difluoroacetyl group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
1956335-29-7 |
|---|---|
Formule moléculaire |
C9H10F2O2 |
Poids moléculaire |
188.17 g/mol |
Nom IUPAC |
3-(2,2-difluoroacetyl)bicyclo[4.1.0]heptan-2-one |
InChI |
InChI=1S/C9H10F2O2/c10-9(11)8(13)5-2-1-4-3-6(4)7(5)12/h4-6,9H,1-3H2 |
Clé InChI |
SIGWXDXGNOAWHD-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C(=O)C2C1C2)C(=O)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


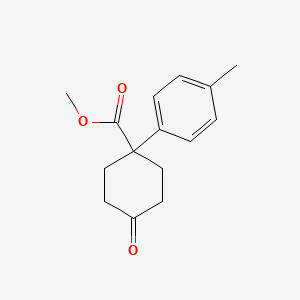
![3-[(3-Cycloheptyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B13085358.png)
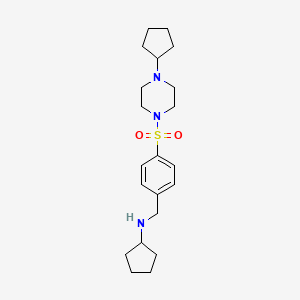

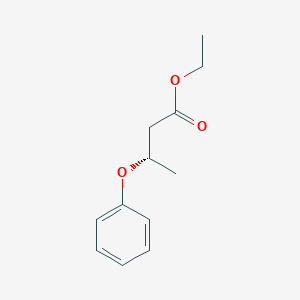

![2-(4-Bromophenyl)-5-(4-methoxybenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B13085381.png)
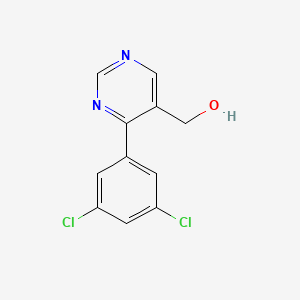
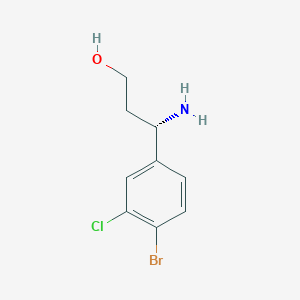
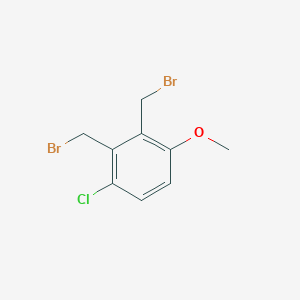
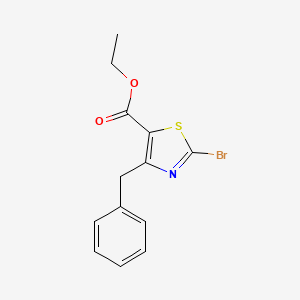
![[3-(1-Methanesulfonylcyclopropyl)phenyl]methanamine](/img/structure/B13085414.png)
![(3R,4R)-1-benzyl-3,4-bis(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yloxy)pyrrolidine-2,5-dione](/img/structure/B13085418.png)
